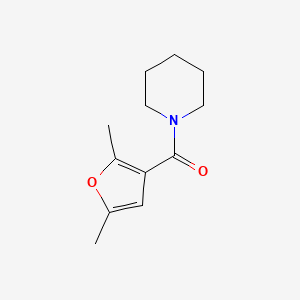

1-(2,5-dimethyl-3-furoyl)piperidine

Description

1-(2,5-Dimethyl-3-furoyl)piperidine is a synthetic piperidine derivative characterized by a furan-3-carbonyl group substituted with methyl groups at the 2- and 5-positions. The piperidine ring, a six-membered heterocycle with one nitrogen atom, serves as a critical pharmacophore in numerous bioactive compounds. The 2,5-dimethylfuroyl substituent introduces steric and electronic modifications that influence molecular interactions, solubility, and metabolic stability.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-8-11(10(2)15-9)12(14)13-6-4-3-5-7-13/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKVFACASMCVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethyl-3-furoyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a furoyl group. The presence of the furoyl moiety is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{15}N O_{2} |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase, suggesting a potential for neuroprotective applications .

- Receptor Modulation : The piperidine scaffold is known for its ability to bind to various receptors, which may include opioid receptors and others involved in pain modulation and neurotransmission .

Biological Activity

Research indicates that derivatives of piperidine compounds often exhibit a range of biological activities, including:

- Anticancer Activity : Some studies have reported that piperidine derivatives can inhibit the growth of cancer cell lines, such as HeLa and A-549 cells. For instance, modifications on the piperidine structure can enhance cytotoxicity .

- Antimicrobial Properties : Compounds containing the piperidine structure have been evaluated for antibacterial and antifungal activities. The presence of specific substituents can significantly enhance these properties .

Case Study: Anticancer Activity

A study evaluating the anticancer potential of various piperidine derivatives reported that certain modifications led to improved IC50 values against specific cancer cell lines. For example:

- Compound A : IC50 = 12.67 ± 0.74 μg/ml against SK-OV-3 cells.

- Compound B : IC50 = 4.67 ± 1.42 μg/ml against HeLa cells.

These findings suggest that structural modifications can lead to enhanced potency in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituent Effects : The introduction of halogen atoms or other functional groups on the piperidine ring can significantly affect the biological activity. For example, fluorine substitutions have been associated with increased potency against certain cancer cell lines .

- Furoyl Influence : The furoyl group enhances lipophilicity and may facilitate better membrane penetration, contributing to the overall bioactivity of the compound.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Halogen Substitution | Increased potency against cancer cells |

| Furoyl Group Presence | Enhanced membrane penetration |

| Alkyl Chain Length | Affects solubility and bioavailability |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Piperidine derivatives are well-known for their diverse pharmacological activities. 1-(2,5-Dimethyl-3-furoyl)piperidine may exhibit similar properties, as piperidine rings are integral to many bioactive compounds. Research indicates that piperidine derivatives can show antimicrobial, anti-inflammatory, and analgesic activities .

Neuropharmacology:

Recent studies suggest that compounds like this compound could interact with neurotransmitter systems. For instance, research on structurally related piperidine compounds has demonstrated their potential as dopamine transporter (DAT) inhibitors . This suggests that this compound might be explored for applications in treating neurological disorders such as depression or schizophrenia.

Organic Synthesis

Synthetic Intermediate:

In organic chemistry, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its furoyl group may facilitate various reactions, including acylation and alkylation processes . The compound's structure allows it to participate in nucleophilic substitutions or cyclization reactions that can yield a variety of functionalized derivatives.

Reagent in Organic Reactions:

The compound's unique structure also makes it a valuable reagent in organic synthesis. It can be used to create new piperidine derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry:

The incorporation of this compound into polymer matrices could lead to the development of specialty materials with enhanced properties. Its functional groups may allow for cross-linking or modification of polymer chains, potentially improving mechanical strength or thermal stability .

Surfactants and Coatings:

Due to its amphiphilic nature, this compound may find applications in formulating surfactants or coatings that require specific interactions with both hydrophilic and hydrophobic surfaces. This is particularly relevant in the development of advanced materials for coatings that resist corrosion or provide protective barriers.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects : The 2,5-dimethylfuroyl group in the target compound likely enhances lipophilicity compared to PCP’s cyclohexyl-phenyl group or pipertipine’s methylenedioxy chain. This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Biological Activity : Analogs with aromatic acyl groups (e.g., pipertipine) exhibit larvicidal properties, suggesting the target compound might share similar bioactivity if the furoyl group interacts with insect-specific targets .

- Receptor Interactions : Piperidine derivatives with bulky substituents (e.g., 1-(3-phenylbutyl)piperidine) show variable docking RMSD values (>2.5 Å), indicating that the 2,5-dimethylfuroyl group’s orientation could critically affect binding to targets like S1R or NMDA receptors .

Pharmacological and Toxicological Insights

- CNS Activity : Piperidine derivatives with electron-rich aromatic groups (e.g., 2,5-dimethoxyphenyl in Compound 19 ) exhibit serotonin reuptake inhibition. The target compound’s dimethylfuroyl group, being less polar than methoxy groups, might reduce CNS penetration but enhance metabolic stability.

- Toxicity: Piperidine analogs from Piper nigrum show larvicidal toxicity, but mammalian toxicity data are lacking.

Q & A

[Basic] What synthetic methodologies are used to prepare 1-(2,5-dimethyl-3-furoyl)piperidine, and how are yields optimized?

The synthesis typically involves nitration followed by nucleophilic aromatic substitution (SNAr). For example, nitration of 1,4-dimethoxybenzene produces intermediates like 1,4-dimethoxy-2,5-dinitrobenzene, which reacts with piperidine under reflux conditions. Key optimizations include:

- Purification of intermediates : Using pure 1,4-dimethoxy-2,5-dinitrobenzene increased yields from 15% to 76% compared to crude mixtures .

- Reaction time and temperature : Extended reflux (2+ hours) ensures complete substitution.

- Chromatographic purification : Dry column vacuum chromatography (DCVC) with gradients of ethyl acetate/hexane effectively isolates the product .

| Starting Material | Reaction Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Crude 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine, reflux, 2 hr | 15 | DCVC |

| Purified 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine, reflux, 2 hr | 76 | DCVC |

[Basic] What spectroscopic and crystallographic techniques validate the structure of this compound?

- 1H/13C NMR : Aromatic proton singlet at δ 5.96 ppm (H-6) and para-substituent coupling patterns confirm regiochemistry .

- IR Spectroscopy : Nitro group absorption at ~1524 cm⁻¹ and C-O stretches (1260–1100 cm⁻¹) verify functional groups .

- HRMS : Exact mass analysis (e.g., [M+H]+ observed at m/z 253.1187 vs. calculated 253.1188) ensures molecular formula accuracy .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and confirming spatial arrangement .

[Advanced] How can conflicting spectroscopic data be resolved during structural elucidation?

Contradictions often arise from isomeric mixtures or overlapping signals . For example:

- NMR ambiguity : In 1-(2,5-dimethoxy-4-nitrophenyl)piperidine derivatives, para-substituted isomers show a singlet for H-6 (δ 5.96 ppm), while meta-substituted isomers exhibit doublets (δ 6.72–6.84 ppm, J = 9.1 Hz) .

- Resolution strategies :

[Advanced] What strategies improve regioselectivity in nitration reactions for piperidine derivatives?

Regioselectivity is influenced by:

- Electron-donating groups : Methoxy groups direct nitration to para/ortho positions.

- Steric effects : Bulky substituents (e.g., piperidine) disfavor ortho nitration .

- Reaction conditions : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures may lead to thermodynamic products.

- Pre-purification of intermediates : Isolating single nitro isomers reduces competing pathways .

[Advanced] How are computational tools like SHELX applied in structural refinement?

- Data input : SHELX processes X-ray diffraction data (e.g., .hkl files) to calculate electron density maps.

- Model building : Atoms are positioned based on peak positions, with piperidine ring geometries refined using restraints.

- Validation : R-factors (e.g., R1 < 0.05) and residual density maps ensure model accuracy .

- Case study : SHELXL refined a piperidine derivative’s structure, confirming bond lengths (C-N: 1.47 Å) and torsion angles .

[Advanced] How can synthetic routes be adapted for structurally analogous compounds?

- Heterocycle substitution : Replace piperidine with pyrrolidine (82% yield) via analogous SNAr reactions .

- Functional group modification : Introduce halogens or methyl groups via Friedel-Crafts acylation or Suzuki coupling.

- Scale-up considerations : Transition from batch reflux to flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.